![molecular formula C28H18O B12606596 1-(Benzo[a]pentacen-3-yl)ethan-1-one CAS No. 646060-22-2](/img/structure/B12606596.png)
1-(Benzo[a]pentacen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[a]pentacen-3-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzo[a]pentacene moiety attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[a]pentacen-3-yl)ethan-1-one typically involves the reaction of benzo[a]pentacene with ethanone derivatives under specific conditions. One common method involves the Friedel-Crafts acylation of benzo[a]pentacene using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[a]pentacen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(Benzo[a]pentacen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(Benzo[a]pentacen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Indolizin-3-yl)ethan-1-one: Known for its use as a selective CBP bromodomain inhibitor in prostate cancer treatment.
1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-ol: Utilized in various chemical syntheses and known for its biological activities.
Uniqueness
1-(Benzo[a]pentacen-3-yl)ethan-1-one stands out due to its unique benzo[a]pentacene structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in the development of organic electronic materials and as a scaffold for drug design.
Properties
CAS No. |
646060-22-2 |
|---|---|
Molecular Formula |
C28H18O |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(7-hexacyclo[12.12.0.03,12.04,9.016,25.018,23]hexacosa-1(26),2,4(9),5,7,10,12,14,16,18,20,22,24-tridecaenyl)ethanone |
InChI |
InChI=1S/C28H18O/c1-17(29)18-8-9-27-21(10-18)6-7-22-13-25-14-23-11-19-4-2-3-5-20(19)12-24(23)15-26(25)16-28(22)27/h2-16H,1H3 |
InChI Key |
GQGCCMASHILADX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC4=CC5=CC6=CC=CC=C6C=C5C=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
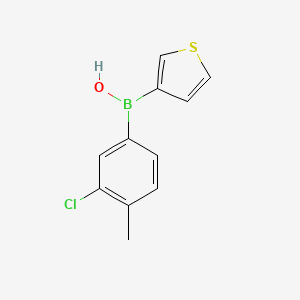
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)


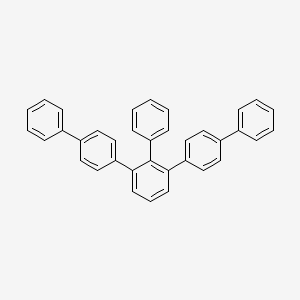
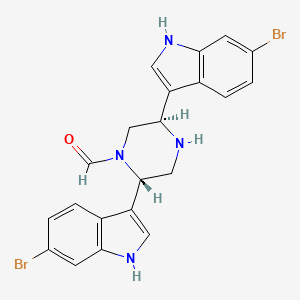
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
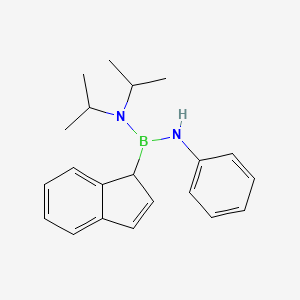
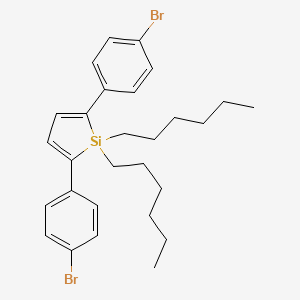
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)

![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
